molecular formula C19H18FN3O2S B2416707 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 688336-30-3

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2416707
CAS No.: 688336-30-3
M. Wt: 371.43
InChI Key: XTWXQPYXTAVSFP-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an imidazole ring, an ethoxyphenyl group, and a fluorophenylacetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the thioether linkage and the attachment of the fluorophenylacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The ethoxyphenyl and fluorophenylacetamide groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
  • 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-chlorophenyl)acetamide
  • 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-bromophenyl)acetamide

Uniqueness

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenylacetamide group, which can significantly influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and imidazole moieties also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-25-15-9-7-14(8-10-15)23-12-11-21-19(23)26-13-18(24)22-17-6-4-3-5-16(17)20/h3-12H,2,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWXQPYXTAVSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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